An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-trimethylpropiophenone
An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-trimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trimethylpropiophenone, a substituted aromatic ketone. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound, presenting it in a manner that is accessible and useful for professionals in chemical research and development.
Compound Identification and Physical Properties
2,4,6-trimethylpropiophenone, also known as 1-(2,4,6-trimethylphenyl)propan-1-one or propiomesitylene, is an organic compound with the chemical formula C₁₂H₁₆O.[1][2] It belongs to the class of aromatic ketones.
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value |
| IUPAC Name | 1-(2,4,6-trimethylphenyl)propan-1-one[1] |
| Synonyms | 2,4,6-Trimethyl propiophenone, 1-Mesitylpropan-1-one, Ethyl mesityl ketone[1][2] |
| CAS Number | 2040-15-5[1] |
| Molecular Formula | C₁₂H₁₆O[1][2] |
| Molecular Weight | 176.25 g/mol [1] |
| Exact Mass | 176.120115 Da[1] |
Synthesis Methodology
The primary method for the synthesis of 2,4,6-trimethylpropiophenone is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with propanoyl chloride.[3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5][6]
The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of propanoyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich mesitylene ring to form a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the final product.
Logical Relationship of Synthesis:
Caption: Friedel-Crafts Acylation of Mesitylene.
Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized experimental protocol for the synthesis of 2,4,6-trimethylpropiophenone based on standard Friedel-Crafts acylation procedures.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
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Propanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Hydrochloric acid (HCl), dilute solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a nitrogen or argon line with a bubbler) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.
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Addition of Acylating Agent: The flask is cooled in an ice bath, and propanoyl chloride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane. The mixture is stirred for a short period to allow for the formation of the acylium ion complex.
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Addition of Arene: A solution of mesitylene in anhydrous dichloromethane is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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Work-up: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow:
Caption: Synthesis and Purification Workflow.
Characterization Data
The structure and purity of the synthesized 2,4,6-trimethylpropiophenone can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data
| Technique | Observed Data |
| ¹³C NMR | Spectra available in chemical databases.[1][7] |
| Mass Spec (GC-MS) | m/z peaks at 147 (Top Peak), 119 (2nd Highest), and 148 (3rd Highest).[1] |
| IR Spectroscopy | Characteristic absorptions for C=O (ketone) stretch (~1680-1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-H stretches (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹).[1][8] |
Note on Spectroscopic Data:
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), the methyl carbons on the ring, and the ethyl group carbons.
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Mass Spectrometry: The mass spectrum shows characteristic fragmentation patterns. The peak at m/z 147 likely corresponds to the loss of an ethyl group (C₂H₅), and the peak at m/z 119 corresponds to the subsequent loss of a carbonyl group (CO). The peak at m/z 148 could be an isotopic peak.
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IR Spectroscopy: The infrared spectrum is a key tool for identifying the functional groups present in the molecule. The strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone. Aromatic C-H and aliphatic C-H stretching vibrations will also be present in their respective characteristic regions.
Conclusion
This guide provides essential information for the synthesis and characterization of 2,4,6-trimethylpropiophenone. The Friedel-Crafts acylation of mesitylene offers a reliable and straightforward method for its preparation. The provided characterization data serves as a reference for verifying the identity and purity of the synthesized compound. This information is valuable for researchers and professionals engaged in organic synthesis and the development of new chemical entities.
References
- 1. 2,4,6-Trimethylpropiophenone | C12H16O | CID 590158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Relative reactivities of acyl chlorides in the Friedel–Crafts acylation of benzene and mesitylene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
